![molecular formula C17H18ClNO B5567983 6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5567983.png)
6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol, 2,4-dimethylphenol, and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3-methylphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 2,4-dimethylphenol under acidic conditions to form the benzoxazine ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5,7-dimethyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methyl group on the phenyl ring.
5,7-dimethyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the chlorine atom.
6-chloro-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methyl groups on the benzoxazine ring.
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-3-(3-methylphenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-5-4-6-14(7-11)19-9-15-13(3)17(18)12(2)8-16(15)20-10-19/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVISJIRYTACFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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